Product packaging for Cadiyenol(Cat. No.:)

Cadiyenol

Cat. No.: B1255452
M. Wt: 420.5 g/mol
InChI Key: LCCGCXCFZHBCJT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cadiyenol is a polyacetylene compound isolated from the aerial parts of the medicinal plant Centella asiatica . Research indicates that this bioactive molecule demonstrates promising activity in biological assays. In vitro studies on mouse lymphoma cells (P388D1) have shown that this compound induces apoptosis independent of the cell cycle regimen, with 63% of cells undergoing programmed cell death after 24 hours of treatment at a concentration of 28 μM (IC₅₀ = 24 ± 2 μM) . Furthermore, this compound exhibits modulatory effects on the immune response. In a model using lipopolysaccharide-activated mouse macrophages, the compound significantly reduced nitric oxide production by 70 ± 2% at a concentration of 24 μM, with no measurable cytotoxicity observed at this level . These findings suggest potential research applications for this compound in studying programmed cell death pathways and inflammatory processes. Polyacetylene compounds like this compound are a class of natural products known for their diverse biological activities . As a specialized phytochemical from Centella asiatica, a plant with a long history of use in traditional medicine, this compound offers researchers a specific chemical entity for investigating the plant's pharmacological properties at a molecular level . This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O6 B1255452 Cadiyenol

Properties

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 5-[(9E)-6,15-dihydroxy-8-methoxyheptadeca-9,16-dien-11,13-diyn-7-yl]oxypentanoate

InChI

InChI=1S/C24H36O6/c1-5-7-10-16-21(26)24(30-19-14-13-18-23(27)29-4)22(28-3)17-12-9-8-11-15-20(25)6-2/h6,12,17,20-22,24-26H,2,5,7,10,13-14,16,18-19H2,1,3-4H3/b17-12+

InChI Key

LCCGCXCFZHBCJT-SFQUDFHCSA-N

Isomeric SMILES

CCCCCC(C(C(/C=C/C#CC#CC(C=C)O)OC)OCCCCC(=O)OC)O

Canonical SMILES

CCCCCC(C(C(C=CC#CC#CC(C=C)O)OC)OCCCCC(=O)OC)O

Origin of Product

United States

Occurrence, Isolation, and Distribution of Cadiyenol

Chiral Analysis and Absolute Configuration Determination

Cadiyenol's complex structure, with multiple hydroxyl and methoxy (B1213986) groups, and a long carbon chain containing double and triple bonds, indicates the presence of several chiral centers ebi.ac.uk. Determining the absolute configuration of chiral molecules is crucial in chemistry, particularly for compounds with biological activities libretexts.orgresearchgate.netbiotools.us.

While the comprehensive structural elucidation of this compound has been reported, specific details regarding the chiral analysis and absolute configuration determination for this compound itself were not explicitly found in the provided search results. However, various advanced analytical techniques are generally employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is commonly used for the separation of enantiomers frontiersin.org.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method where experimental ECD spectra are compared with theoretically calculated spectra to assign absolute configuration frontiersin.org.

Vibrational Optical Activity (VOA) , encompassing Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers an alternative or supplementary approach to X-ray crystallography for determining absolute configuration in solution or neat liquid samples researchgate.netbiotools.us. This method involves comparing measured VOA spectra with ab initio density functional theory (DFT) calculated VOA spectra of chosen configurations researchgate.netbiotools.us.

X-ray crystallography remains the gold standard for absolute configuration determination, especially when suitable single crystals can be obtained and dispersive scatterers are present nih.govysu.am.

The absence of specific reports on this compound's absolute configuration suggests a potential area for future research to fully characterize its stereochemistry.

Structural Confirmation through Advanced Crystallographic Methods (e.g., MicroED for analogous compounds)

Obtaining large, high-quality single crystals, often a prerequisite for traditional single-crystal X-ray diffraction, can be a significant challenge for many natural products and complex organic molecules, including polyacetylenes like this compound nih.govazooptics.com. In such cases, advanced crystallographic methods, particularly Microcrystal Electron Diffraction (MicroED), have emerged as invaluable tools for structural confirmation and elucidation.

MicroED is a cryo-electron microscopy (cryo-EM) technique capable of determining high-resolution structural data from vanishingly small crystals—often in the range of tens to hundreds of nanometers—which may appear as amorphous powders or fine needles and are invisible by optical microscopy nih.govazooptics.comchemrxiv.orgumu.se. This technique leverages the strong interaction of electron beams with atoms, allowing for data collection on much smaller crystals and significantly faster than X-ray methods azooptics.com.

While direct crystallographic data (X-ray or MicroED) for this compound itself were not found in the search results, MicroED has proven effective for analogous complex organic compounds and natural products. For instance, it has facilitated the elucidation of solid-state structures and packing motifs of chiral nanocarbons, such as expanded helicenes, from microcrystals unsuitable for X-ray diffraction chemrxiv.org. MicroED has also been successfully applied to a diverse range of pharmaceutical compounds, demonstrating its utility as a routine technique for rapid structural data collection and analysis, often with minimal sample preparation researchgate.net. This capability extends to determining absolute structure and absolute configuration in some cases researchgate.net. The ability of MicroED to work with minute crystal sizes makes it a promising technique for future structural confirmation of challenging natural products like this compound, potentially overcoming the limitations of traditional X-ray crystallography.

Compound Names and Pubchem Cids

Biosynthetic Pathways of Cadiyenol

Precursor Identification and Metabolic Origins (Fatty Acid Pathways for Polyacetylenes)

Polyacetylenes are fundamentally derived from fatty acid precursors, such as linoleic acid and crepenynic acid wikipedia.orgfishersci.ca. The initial stages of fatty acid synthesis, a foundational metabolic process, begin with acetyl-CoA and malonyl-CoA. These two-carbon and three-carbon units, respectively, are sequentially condensed to form saturated fatty acids like palmitic acid uni.lu.

This palmitic acid can then undergo further elongation and desaturation steps to yield longer-chain unsaturated fatty acids, such as oleic acid and linoleic acid, which serve as direct precursors for polyacetylene biosynthesis wikipedia.orgfishersci.cauni.lu. Crepenynic acid, a monoacetylenic fatty acid, is a key intermediate formed from linoleic acid through the action of specific enzymes wikipedia.orgrqbchemical.com.

The table below summarizes key fatty acid precursors involved in polyacetylene biosynthesis:

Precursor NameMolecular FormulaPubChem CID
Palmitic acidC₁₆H₃₂O₂985
Oleic acidC₁₈H₃₄O₂445639
Linoleic acidC₁₈H₃₂O₂5280450
Crepenynic acidC₁₈H₃₀O₂5281024

(Note: This is a static representation of an interactive data table.)

Enzymatic Machinery Involved in Cadiyenol Biosynthesis

The conversion of fatty acid precursors into polyacetylenes involves specialized enzymatic machinery, primarily desaturases and acetylenases.

The crucial step in polyacetylene biosynthesis is the formation of carbon-carbon triple bonds, often achieved through the oxidative dehydrogenation of existing double bonds wikipedia.org. Two pivotal enzymes identified in this process are Δ12-oleate desaturase (OD) and Δ12-fatty acid acetylenase (FAA) rqbchemical.comwikipedia.org. These enzymes play a significant role in the desaturation of linear fatty acid precursors, leading to the formation of acetylenic bonds wikipedia.org. For instance, Δ12 acetylenase catalyzes the conversion of a double bond to a triple bond, transforming linoleic acid into crepenynic acid rqbchemical.comlipidmaps.org. Studies have shown that FAD2-type enzymes, which are Δ12 oleic acid desaturases, are often responsible for introducing multiple double and triple carbon-carbon bonds that distinguish polyacetylenes from ubiquitous fatty acids dsmz.defishersci.at.

Research in Bidens pilosa has demonstrated that RNA interference (RNAi) knock-down of genes encoding Δ12-oleate desaturase and Δ12-fatty acid acetylenase concomitantly decreased polyacetylene content, while transient overexpression of these genes elevated it wikipedia.org. This provides direct evidence of their involvement in the polyacetylene biosynthetic pathway. Similarly, studies on the moss Ceratodon purpureus and the dicot Crepis alpina have characterized Δ6 desaturase/acetylenase and Δ12 acetylenase, respectively, highlighting their ability to produce acetylenic bonds from fatty acyl groups lipidmaps.org.

The biosynthesis of complex natural products like this compound is often governed by biosynthetic gene clusters (BGCs) nih.gov. These clusters typically contain genes encoding the necessary enzymes, regulatory proteins, and transport systems for the production of a specific metabolite nih.gov. Gene cluster analysis is a powerful bioinformatics approach used to identify and characterize these gene groupings, thereby aiding in the reconstruction of metabolic pathways fishersci.caguidetopharmacology.org. While specific gene clusters directly responsible for this compound biosynthesis are not extensively detailed in the provided search results, the general principle applies to polyacetylenes. Analysis of BGCs reveals that biosynthetic genes tend to be co-transcribed in operons, ensuring efficient biosynthesis nih.gov. This systematic organization allows for coordinated expression of the enzymatic machinery required for multi-step conversions from primary metabolites to the final polyacetylene product.

Regulation of this compound Biosynthesis in Natural Systems

The expression of biosynthetic gene clusters, and thus the production of secondary metabolites such as this compound, is tightly regulated in natural systems nih.gov. This regulation is influenced by various factors, including transcription factors and environmental signals nih.gov. For instance, in plants, external stress stimuli can trigger a complex network of reactions leading to the synthesis and accumulation of secondary metabolites, which often serve as defense mechanisms atamanchemicals.com. The modulation of gene expression by fatty acids themselves, particularly n-3 and n-6 fatty acids, also plays a role in regulating metabolic pathways citeab.com. Understanding these regulatory mechanisms is crucial for both elucidating the ecological roles of this compound and for optimizing its production.

Biotechnological Approaches for this compound Production

Given the potential interest in this compound, biotechnological strategies offer promising avenues for its sustainable and enhanced production.

Engineered microbial systems represent a significant biotechnological approach for the production of natural compounds, including complex molecules like this compound scitoys.comnih.gov. This involves manipulating microbial hosts to express the necessary biosynthetic pathways. Strategies for improving the efficiency of microbial cell factories include strengthening the performance of key enzymes, optimizing synthetic pathway efficiency, and regulating cellular metabolic networks. For this compound, which has been isolated from Centella asiatica atamanchemicals.com, research efforts are directed towards enhancing its production levels. This can be achieved through the development of hairy root cultures or by molecular approaches that vary the channeling of precursors towards the desired biosynthetic pathway atamanchemicals.com. Genetic engineering techniques, such as CRISPR-Cas9, are increasingly being applied in bacteria and fungi to enhance metabolic pathways and optimize the production of valuable compounds nih.gov. These advancements pave the way for scalable and controlled biosynthesis of this compound.

Chemical Synthesis and Derivatization of Cadiyenol and Analogues

Total Synthesis Strategies for Cadiyenol

This compound, identified as methyl 5-[(E)-9-hydroxy-1-(1-hydroxyhexyl)-2-methoxyundeca-3,10-diene-5,7-diynyloxy]pentanoate, is a complex polyacetylene natural product with a molecular formula of CHO mit.eduresearchgate.net. The total synthesis of complex natural products like this compound typically involves elaborate multi-step strategies aimed at constructing the entire molecular scaffold from simpler precursors youtube.commdpi.com. These strategies often address challenges such as controlling stereochemistry, forming multiple carbon-carbon bonds, and incorporating sensitive functional groups like the diynes and dienes present in this compound. While the general principles and advancements in total synthesis of natural products are well-documented, specific published total synthesis strategies for this compound were not extensively detailed in the available literature. The inherent complexity of polyacetylene structures, particularly those with multiple chiral centers and unsaturated bonds, often necessitates highly convergent and stereoselective synthetic routes.

Semi-Synthesis and Chemical Modification of this compound

Semi-synthesis involves the chemical modification of a natural product, often starting from an isolated natural precursor, to produce new compounds with improved or altered properties researchgate.net. This approach can be more efficient than total synthesis, especially when the natural product is readily available in sufficient quantities. Chemical modification of natural products aims to enhance various features, including physicochemical properties, pharmacokinetics, and pharmacodynamics researchgate.net. Common chemical modifications can involve reactions at hydroxyl groups, amino groups, or other reactive functionalities present in the molecule mdpi.com. For polyacetylenes, derivatization can involve altering the chain length or incorporating new functional groups arabjchem.org. However, specific detailed accounts of semi-synthesis or direct chemical modifications performed on this compound itself were not prominent in the reviewed literature. Such modifications, if explored, would typically target the hydroxyl groups, the methoxycarbonyl group, or the unsaturation sites (double and triple bonds) within the this compound structure.

Design and Synthesis of Novel this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing correlations between the chemical structure of a molecule and its biological activity collaborativedrug.comashp.orgslideshare.net. These studies identify specific structural features or motifs responsible for a compound's observed effects, guiding the rational design of more potent or selective derivatives.

For this compound, initial SAR insights for its class of compounds have been reported. These findings highlight the importance of specific functional groups and their positions on the molecule for its biological activity arabjchem.org.

Structural motifs refer to specific arrangements of atoms or functional groups within a molecule that are crucial for its interaction with biological targets biorxiv.org. For this compound, the existing SAR data provides direct clues about such motifs. Specifically, research has indicated that the presence of propyl and benzoyl groups at positions 3 and 9, respectively, contributes positively to the activity of compounds within the class to which this compound belongs arabjchem.org. Conversely, a free hydroxyl group at position 2 has been associated with a negative effect on activity arabjchem.org. These observations suggest that the chemical environment and steric bulk around these positions are critical for molecular recognition and interaction. Molecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, would play a significant role in how this compound or its analogues bind to their biological targets jchr.org. The identified positive and negative effects of specific groups imply that they are part of key structural motifs that either facilitate or hinder favorable molecular interactions.

The SAR findings for this compound's class of compounds explicitly point to positional effects, with the nature of substituents at positions 2, 3, and 9 significantly influencing activity arabjchem.org. This indicates that these positions are critical for the compound's interaction with its biological target.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining biological activity, as biological systems are inherently chiral and often exhibit high selectivity for specific enantiomers or diastereomers ashp.orgkhanacademy.org. Even subtle differences in stereochemical configurations can lead to profound changes in a compound's potency, selectivity, and metabolic fate researchgate.net. Given the complex structure of this compound, which contains multiple chiral centers, it is highly probable that its biological activity is profoundly influenced by its specific stereochemical configuration. For related C17 acetylenic oxylipins, the stereochemistry at C-3 has been shown to be important for cytotoxic activity nih.gov. While specific detailed studies on the stereochemical effects of this compound itself were not found, the general principles of SAR and the complexity of its structure strongly suggest that both positional and stereochemical aspects are critical determinants of its biological profile. Further research would be needed to fully elucidate the precise stereochemical requirements for optimal activity of this compound and its derivatives.

Mechanistic Investigations of Cadiyenol S Molecular and Cellular Interactions

In Vitro Studies on Cellular Responses

In vitro studies have revealed significant cellular responses to Cadiyenol, particularly concerning its impact on cell viability and inflammatory processes.

This compound has demonstrated a notable ability to induce apoptosis in various cell lines. Specifically, in mouse lymphoma cells (P388D1), this compound was found to induce 63% apoptosis at a concentration of 28 µM, with an IC50 value of 24 ± 2 µM within 24 hours. This induction of apoptosis was observed to be independent of the cell cycle regimen. mit.edu This effect aligns with observations for other bioactive C17 and C18 acetylenic oxylipins, a class of compounds to which this compound belongs, which are known to induce cell cycle arrest and/or apoptosis in cancer cells. semanticscholar.org, mdpi.com

Table 1: Apoptosis Induction by this compound in Mouse Lymphoma Cells (P388D1)

Cell LineConcentration (µM)Apoptosis Induction (%)IC50 (µM)Incubation Time (hours)
P388D1286324 ± 224

Beyond its pro-apoptotic effects, this compound also exhibits anti-inflammatory properties through the modulation of inflammatory mediators. It has been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated mouse macrophages (RAW 264.7 cells). At a concentration of 24 µM with a 48-hour incubation period, this compound reduced nitric oxide production by 70 ± 2%, without measurable cytotoxicity. mit.edu Nitric oxide is a crucial signaling molecule involved in various physiological and pathological processes, and its overproduction by macrophages is a key indicator of inflammation. scielo.br, nih.gov, mdpi.com

Table 2: Modulation of Nitric Oxide Production by this compound in Macrophages

Cell LineStimulusThis compound Concentration (µM)Nitric Oxide Reduction (%)Incubation Time (hours)Cytotoxicity
RAW 264.7LPS2470 ± 248Not measurable

Identification and Characterization of Molecular Targets

Understanding the specific molecular targets of this compound is crucial for elucidating its mechanisms of action.

This compound has been identified as a compound that interacts with pyridoxine (B80251) 5'-phosphate synthase (PNP synthase). This enzyme is considered a vital therapeutic target, particularly in the context of bacterial pathogens like Kingella negevensis. nih.gov, researchgate.net, researcher.life PNP synthase is involved in the biosynthesis of pyridoxine 5'-phosphate, a precursor to pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme in numerous enzymatic reactions. wikipedia.org, wikidoc.org, benchchem.com

Molecular dynamics simulations have been employed to assess the binding stability of this compound with target proteins, such as PNP synthase. In a study screening traditional medicinal compounds against Kingella negevensis's PNP synthase, this compound was among the prioritized compounds from the Indian medicinal library. Molecular dynamics simulations revealed its binding characteristics, although another compound, ZINC02525131, showed better stability over 100 ns compared to this compound in this specific context. nih.gov, researcher.life This type of analysis provides insights into the molecular interactions and binding affinities between this compound and its target proteins.

While direct detailed studies on this compound's specific interaction with the Keap1-Nrf2 signaling pathway are not extensively documented in the provided information, the broader class of acetylenic oxylipins, to which this compound belongs, has been implicated in modulating this pathway. The Keap1-Nrf2 signaling pathway is a fundamental defense mechanism against oxidative stress, regulating the expression of numerous cytoprotective genes. semanticscholar.org, frontiersin.org, mdpi.com, animbiosci.org, nih.gov Some acetylenic oxylipins are known to induce the formation of anti-inflammatory and cytoprotective phase 2 enzymes via the activation of the Keap1-Nrf2 signaling pathway. semanticscholar.org This suggests a potential for this compound, as a related polyacetylene, to also influence this critical cellular pathway, contributing to its observed anti-inflammatory and cytoprotective effects.

Computational Approaches to Elucidate Molecular Mechanisms

Computational chemistry approaches, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are indispensable tools for elucidating the molecular mechanisms underlying the interactions of chemical compounds like this compound with biological targets. These methods provide atomic-level insights into binding affinities, complex stability, and intrinsic reactivity, guiding the understanding of a compound's potential biological activities.

Molecular Docking Studies

Molecular docking studies are widely employed to predict the preferred orientation of a ligand, such as this compound, within a protein's binding site and to estimate its binding affinity. This computational technique is crucial for identifying potential lead compounds and understanding the initial recognition events between a small molecule and its target protein.

This compound has been subjected to molecular docking investigations to explore its interactions with various protein targets. Notably, it was identified as a prioritized compound from an Ayurvedic medicinal library during virtual screening against pyridoxine 5'-phosphate synthase (PNP synthase), an enzyme found in Kingella negevensis. This enzyme represents a vital therapeutic target, and this compound's interaction with it was explored through docking, revealing critical residues involved in the structural interaction researchgate.netnih.gov.

Another study utilized molecular docking to assess this compound's potential interaction with glutaminase (B10826351) protein (PDB ID: 4O7D). In this investigation, this compound demonstrated a binding affinity of -6.3 kcal/mol and was observed to interact with key amino acid residues including Lys27, Asn101, Val266, and Ser68 innovareacademics.in. These findings highlight specific molecular contacts that contribute to this compound's predicted binding to the target protein.

Compound Name Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Source
This compound PNP Synthase Not specified Critical residues identified researchgate.net
This compound Glutaminase -6.3 Lys27, Asn101, Val266, Ser68 innovareacademics.in

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of protein-ligand interactions over time, enabling the assessment of complex stability, conformational changes, and the persistence of specific interactions. MD simulations account for the flexibility of both the protein and the ligand, as well as entropic contributions to binding volkamerlab.org.

Comparative MD studies have also shed light on this compound's binding stability. In research aimed at identifying inhibitors for Campylobacter hyointestinalis riboflavin (B1680620) synthase, a compound designated ZINC02525131 exhibited superior stability over a 100 ns simulation compared to this compound nih.govresearchgate.net. This comparative analysis helps to rank compounds based on the robustness of their binding.

Typical analyses performed during MD simulations to evaluate binding stability include:

Root Mean Square Fluctuation (RMSF): Identifies the flexible and stable regions within the protein by calculating the average fluctuation of individual residues from their mean position volkamerlab.orgdost.gov.ph.

Hydrogen Bond Analysis: Quantifies the formation and persistence of hydrogen bonds between the ligand and protein residues, which are crucial non-covalent interactions contributing to binding stability volkamerlab.orgdost.gov.phnih.gov.

Quantum Chemical Calculations for Reactive Sites

Quantum chemical calculations are advanced computational methods that delve into the electronic structure of molecules, providing fundamental insights into their properties and reactivity. These calculations are instrumental in identifying potential reactive sites within a compound, understanding reaction mechanisms, and predicting reaction selectivity nih.govnih.govchemrxiv.org.

By employing quantum chemical calculations, researchers can analyze various electronic parameters, including electron density distribution, frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps. These analyses reveal regions within a molecule that are rich in electron density (nucleophilic sites) or deficient in electron density (electrophilic sites), thereby indicating their propensity to participate in specific chemical reactions nih.gov.

For complex organic molecules like this compound, quantum chemical calculations can provide a detailed understanding of its intrinsic reactivity, potential metabolic transformations, and the specific atoms or bonds most likely to engage in chemical interactions. These calculations can also estimate reaction pathways and transition state energies, which are critical for predicting unknown reactions and optimizing synthetic routes nih.gov. While specific detailed findings on this compound's reactive sites through quantum chemical calculations were not explicitly found in the provided literature, the application of these methods is a standard practice in computational chemistry to gain a comprehensive understanding of a compound's chemical behavior and potential biological interactions.

Advanced Analytical Methodologies in Cadiyenol Research

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable in the analysis of complex samples containing cadiyenol. The combination of liquid or gas chromatography with mass spectrometry provides a powerful tool for resolving and identifying individual components from a mixture.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics and the analysis of non-volatile compounds like this compound in biological extracts. researchgate.netnih.govresearchgate.net The methodology involves the separation of compounds via high-performance liquid chromatography (HPLC), followed by their ionization and analysis in a tandem mass spectrometer. nih.govresearchgate.net This approach is highly sensitive and specific, making it ideal for detecting trace-level metabolites and elucidating their structures. researchgate.net

In a typical workflow, an extract is injected into the LC system, where compounds are separated based on their physicochemical properties (e.g., polarity). As each compound, including this compound and its potential metabolites (such as hydroxylated or glycosylated forms), elutes from the chromatography column, it enters the mass spectrometer. The first stage of mass analysis (MS1) isolates the molecular ion of the target compound. This isolated ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint for confident identification. nih.gov The high resolution and mass accuracy of modern instruments, such as Orbitrap-based systems, can further aid in determining the elemental formula of unknown metabolites. thermofisher.com

Table 1: Hypothetical this compound Metabolites Identified by LC-MS/MS

Putative Metabolite Retention Time (min) Precursor Ion (m/z) Key Fragment Ions (m/z) Proposed Biotransformation
This compound 8.2 221.1905 203.1798, 185.1691, 159.1487 Parent Compound
Hydroxy-cadiyenol 7.5 237.1854 219.1747, 201.1640, 183.1533 Hydroxylation
This compound-glucoside 6.1 383.2437 221.1905, 203.1798 Glucosidation

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. copernicus.org Given that this compound is a sesquiterpene, it belongs to a class of compounds that are often volatile, making GC-MS a highly applicable tool for its analysis, particularly in the context of essential oils or headspace analysis of plant material. nih.govresearchgate.netcropj.com This method separates compounds based on their boiling points and polarity as they pass through a capillary column. rsc.org

For analysis, volatile compounds containing this compound can be introduced into the GC system via direct injection of an essential oil or by using a pre-concentration technique like headspace solid-phase microextraction (SPME). researchgate.netcropj.com Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that can be compared against extensive spectral libraries (like NIST) for rapid and reliable compound identification. cropj.com GC-MS is instrumental in profiling the complete volatile composition of a sample, revealing other mono- and sesquiterpenes that co-occur with this compound. nih.gov

Table 2: Illustrative Volatile Profile of a this compound-Containing Essential Oil by GC-MS

Compound Retention Time (min) Identification Method Relative Abundance (%)
α-Pinene 5.3 Library Match, RI 15.2
β-Myrcene 6.1 Library Match, RI 8.5
Limonene 6.8 Library Match, RI 11.3
β-Caryophyllene 10.5 Library Match, RI 22.4
α-Humulene 10.9 Library Match, RI 7.9
This compound 11.4 Library Match, RI 18.1

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry represents a significant advancement over conventional HPLC. nih.govljmu.ac.uk By utilizing columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures, resulting in dramatically faster analysis times, superior resolution, and increased sensitivity. nih.govljmu.ac.uk

In this compound research, UHPLC-MS is particularly valuable for high-throughput screening applications. For example, it can be used to rapidly analyze a large number of plant extracts to identify new sources of this compound, to monitor the compound's concentration during different growth stages, or to assess the effects of various extraction methods. The reduced run times (often from over 30 minutes to under 10 minutes) significantly increase sample throughput without compromising data quality. nih.gov This efficiency is crucial for large-scale metabolomics studies where hundreds or thousands of samples must be analyzed. nih.govresearchgate.net

Advanced NMR Techniques for Trace Analysis and Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. nih.govresearchgate.netethernet.edu.et While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are essential for piecing together the intricate carbon skeleton and determining the relative stereochemistry of this compound.

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is indispensable for determining the 3D structure and stereochemistry of the molecule. diva-portal.org

For trace analysis, the use of cryogenic probes can significantly enhance the signal-to-noise ratio, allowing for the structural elucidation of compounds available only in microgram quantities. The combination of these advanced NMR experiments provides the unambiguous data required to confirm the complete structure of this compound. nih.govresearchgate.net

Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for this compound

Carbon No. ¹³C Shift (ppm) ¹H Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C)
1 40.2 1.85 (m) C2, C5, C6, C10
2 28.1 1.60 (m) C1, C3, C4
3 71.5 4.10 (d) C2, C4, C5
4 140.1 - H3, H5, H12
5 125.3 5.50 (s) C1, C4, C6, C10
6 35.8 2.10 (m) C1, C5, C7, C11
7 45.3 1.95 (m) C6, C8, C11
8 22.5 1.70 (m) C7, C9, C10
9 41.2 2.05 (m) C1, C8, C10
10 50.1 1.55 (m) C1, C5, C9, C11
11 29.8 - H6, H7, H12, H13
12 21.1 1.75 (s) C4, C11
13 21.5 1.78 (s) C11, C12
14 16.2 0.95 (d) C1, C9, C10

Spectroscopic Imaging for In Situ Localization

Spectroscopic imaging techniques, particularly mass spectrometry imaging (MSI), allow for the visualization of the spatial distribution of chemical compounds directly within biological tissues. mdpi.comrsc.orgnih.gov This provides crucial information on where this compound is synthesized, stored, or transported within an organism, such as a plant, without the need for extraction and homogenization, which would result in the loss of all spatial information. researchgate.netnih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging involve coating a thin section of a sample (e.g., a plant leaf or stem) with a chemical matrix. nih.gov A laser is then rastered across the surface, desorbing and ionizing molecules at each point. The mass spectrometer collects a full mass spectrum for each pixel, creating a molecular map. nih.gov By selecting the mass-to-charge ratio corresponding to this compound (e.g., m/z 221.1905 for [M+H]⁺), an ion intensity map can be generated, showing its precise location in different tissue types, such as trichomes, vascular bundles, or epidermal cells. rsc.org

Chemometrics and Data Analysis for Compound Characterization

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of polyacetylenes, including Cadiyenol, generally originates from unsaturated fatty acids through a series of dehydrogenation and oxidation reactions, potentially involving β-oxidation and α-oxidation pathways nih.gov. While the broad outline of polyacetylene biosynthesis is understood, the specific enzymatic machinery responsible for the intricate formation of this compound's unique highly functionalized structure remains largely uncharacterized nih.gov. Research into "unknown-unknown natural products" and biosynthetic pathways lacking identifiable core enzymes highlights a broader challenge in natural product discovery medchemexpress.comresearchgate.net. A significant future direction involves the detailed elucidation of the enzymes catalyzing each step in the this compound biosynthetic pathway within Centella asiatica. This would entail identifying novel enzymes responsible for its specific carbon chain modifications, diene and diyne formations, and oxygenation patterns. Such discoveries could not only shed light on the plant's metabolic capabilities but also provide novel biocatalysts for synthetic biology applications.

Exploration of Novel this compound-Related Polyacetylenes

This compound is a member of the polyacetylene class, a diverse group of natural compounds with over 2500 known structures, many of which are found in plants belonging to the Apiaceae family, to which Centella asiatica belongs nih.gov. Centella asiatica itself is known to produce other polyacetylenes, such as araliadiol (B1163839) and centellidiol, which have demonstrated distinct biological activities like glucose uptake stimulatory effects. Given this rich chemical diversity within the source plant, a crucial research opportunity lies in the systematic exploration and isolation of novel polyacetylene analogs structurally related to this compound. This could involve advanced chromatographic techniques and spectroscopic analyses to identify new compounds, followed by investigations into their unique structural features and potential bioactivities. Understanding the structural-activity relationships among this compound and its newly discovered analogs would be invaluable for identifying compounds with enhanced or distinct pharmacological profiles.

Deeper Mechanistic Understanding of this compound's Molecular Actions

Current research indicates that this compound induces apoptosis in mouse lymphoma cells (P388D1) and significantly reduces nitric oxide (NO) production in lipopolysaccharide-activated mouse macrophages (RAW 264.7) nih.govfluoroprobe.comnih.govresearchgate.net. The apoptosis induction by this compound has been observed to be independent of the cell cycle regimen nih.govfluoroprobe.comnih.gov. While the effect on NO production is clear, the exact molecular targets and detailed cellular signaling pathways through which this compound exerts these effects in eukaryotic cells are not yet fully understood. Nitric oxide itself plays a complex role in cellular life and death, influencing apoptosis through various mechanisms, including effects on mitochondrial bioenergetics, cytochrome c release, caspases, and mitogen-activated protein kinase (MAPK) pathways. Future research should focus on identifying the specific protein targets and downstream signaling cascades modulated by this compound that lead to apoptosis and NO reduction in mammalian cells. While this compound has been explored in computational studies for its potential binding to bacterial enzymes like pyridoxine (B80251) 5'-phosphate synthase (PNP synthase) in Kingella negevensis, this does not directly explain its observed effects in eukaryotic systems. A comprehensive understanding of its eukaryotic molecular targets is essential for validating its therapeutic potential.

Development of Advanced Synthetic Routes and Derivatives for Chemical Probe Development

The development of advanced synthetic routes for natural products like this compound is critical for enabling the creation of diverse derivatives and chemical probes. Chemical probes are invaluable tools for dissecting biological pathways and identifying molecular targets, often designed with specific modifications (e.g., fluorination, alkyne tags) to trace their interactions within cellular systems. Currently, there is a lack of reported advanced synthetic routes for the total synthesis of this compound and its specific derivatives. Future research should prioritize the development of efficient and scalable synthetic methodologies for this compound. This would facilitate the systematic modification of its structure to generate a library of derivatives. These derivatives could then be utilized as chemical probes to precisely identify and characterize the proteins and pathways with which this compound interacts, offering a deeper understanding of its biological activities and guiding the rational design of more potent or selective compounds.

Role of this compound in Plant Chemical Ecology

Centella asiatica is well-known for its rich array of secondary metabolites, including polyacetylenes, which contribute to its various pharmacological properties. In the broader context of plant chemical ecology, these secondary metabolites often play crucial roles in mediating interactions with other organisms and the environment, acting as defense compounds against herbivores and pathogens, or as allelochemicals influencing neighboring plants. While this compound is a prominent polyacetylene found in Centella asiatica, its specific ecological function has not been thoroughly investigated. Future research should aim to elucidate the role of this compound in the chemical ecology of Centella asiatica. This could involve studies on its potential allelopathic effects on competing plant species, its deterrent or attractive properties towards specific insects or microbes, or its involvement in stress responses within the plant itself. Understanding this compound's ecological role could provide insights into its natural purpose and potentially reveal new applications.

Q & A

Q. How should experimental studies on Cadiyenol’s interaction with PNP synthase be designed to ensure methodological rigor?

  • Answer: Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) should be employed to analyze binding stability, using metrics like root mean square deviation (RMSD) and free energy calculations (MM/PBSA) . Validate computational findings with in vitro assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify binding affinity. Include control groups using known inhibitors (e.g., ZINC02525131) and assess reproducibility across multiple simulation replicates .

Q. What methods are recommended to characterize this compound’s pharmacological and pharmacokinetic properties?

  • Answer: Use in silico ADMET profiling to predict intestinal absorption (e.g., Caco-2 permeability assays), blood-brain barrier penetration, and cytochrome P450 interactions . For experimental validation, conduct in vivo pharmacokinetic studies in murine models, measuring plasma concentration-time curves and tissue distribution. Prioritize compounds with high oral bioavailability (e.g., this compound’s ~77% bioavailability in healthy models) and low toxicity risks (e.g., Ames test results) .

Q. How can researchers ensure the validity of binding interaction data between this compound and target enzymes?

  • Answer: Cross-validate computational models (e.g., MD simulations) with spectroscopic techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to resolve atomic-level interactions . For hydrogen bonding and hydrophobic interactions, use residue-specific mutagenesis to confirm critical binding sites (e.g., Ser214, Gly191 in PNP synthase) .

Advanced Research Questions

Q. How can contradictions between computational and experimental data on this compound’s binding stability be resolved?

  • Answer: Discrepancies (e.g., lower S-values but higher MM/PBSA scores for this compound vs. ZINC02525131) may arise from force field limitations or solvation effects . Address these by:
  • Performing sensitivity analyses with alternative force fields (e.g., CHARMM vs. AMBER).
  • Incorporating explicit solvent models or enhanced sampling techniques (e.g., metadynamics).
  • Validating with experimental binding kinetics (e.g., SPR dissociation constants) .

Q. What methodological strategies optimize this compound’s therapeutic potential while mitigating pharmacokinetic limitations?

  • Answer:
  • Bioavailability Enhancement: Use nanoformulations (e.g., liposomes) to improve solubility, as this compound exhibits moderate caco-2 permeability but low skin penetration .
  • Metabolic Stability: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) if 6-Gingerol-like CYP interactions are observed .
  • Toxicity Mitigation: Apply structure-activity relationship (SAR) modeling to modify functional groups linked to hepatotoxicity (e.g., ZINC02525131’s liver toxicity profile) .

Q. How can qualitative and quantitative data be integrated to resolve contradictions in this compound’s mechanism of action?

  • Answer: Adopt mixed-methods frameworks:
  • Qualitative: Conduct thematic analysis of historical phytochemical studies to identify underreported bioactivities (e.g., apoptosis induction in lymphoma cells) .
  • Quantitative: Use principal component analysis (PCA) to cluster MD simulation data (e.g., RMSD, hydrogen bond occupancy) and prioritize stable binding conformations .
  • Triangulate findings via systematic reviews aligned with PRISMA guidelines, ensuring transparency in search terms and databases (e.g., PubMed, EMBASE) .
    第2.11集 【搜】文献检索/搜索技能-文献检索结果过于泛泛,检索结果过多如何开题、如何确定研究方向?
    02:51

Methodological Considerations

Q. What criteria should guide the selection of in silico tools for studying this compound’s interactions?

  • Answer: Prioritize tools with peer-reviewed validation:
  • Docking: AutoDock Vina or Glide for binding pose prediction.
  • MD Simulations: GROMACS or NAMD with AMBER force fields .
  • ADMET Prediction: SwissADME or ADMETLab 2.0 for pharmacokinetic profiling .
    Ensure reproducibility by documenting software versions and parameter settings .

Q. How can researchers address variability in pharmacological data across studies on this compound?

  • Answer: Apply quality assessment frameworks (e.g., 12-criteria checklists for cost-of-illness studies) to evaluate data consistency . For example:
  • Ensure disease definitions (e.g., lymphoma apoptosis) are standardized .
  • Validate activity data sources (e.g., Centella asiatica extracts vs. synthetic this compound) .
  • Use meta-regression to adjust for confounding variables (e.g., dosage, solvent used) .

Ethical and Reproducibility Standards

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

  • Answer:
  • Follow institutional guidelines for animal welfare (e.g., 3R principles) and human subject protocols (e.g., IRB approval for cell line studies) .
  • Disclose conflicts of interest, particularly if using proprietary databases or herbal extracts .

Q. How can reproducibility be enhanced in this compound research?

  • Answer:
  • Share raw simulation trajectories and experimental datasets via repositories like Zenodo .
  • Document step-by-step protocols for phytochemical extraction (e.g., Centella asiatica isolation) and computational workflows .
  • Use version-controlled tools (e.g., Git) for code management in MD studies .
    超级实用的科研工具分享,评论区直接领取哦!!!
    01:12

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.